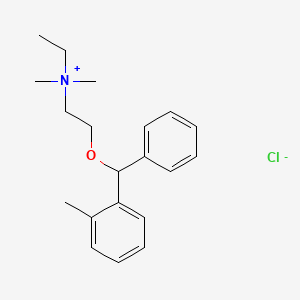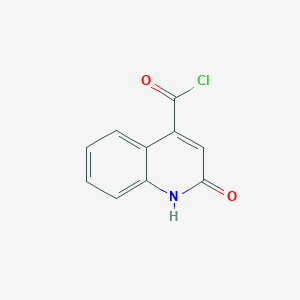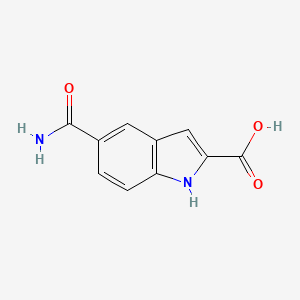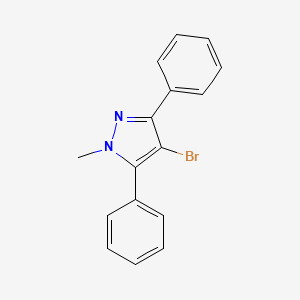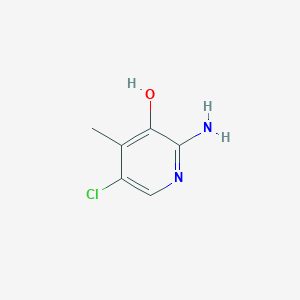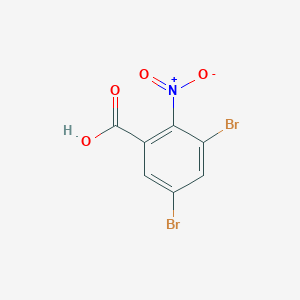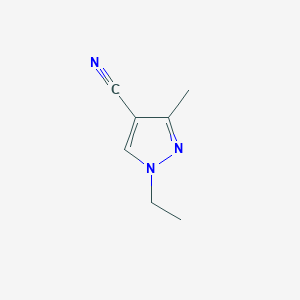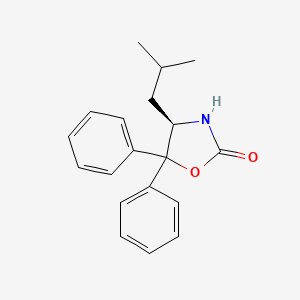
(R)-(+)-5,5-Diphenyl-4-isobutyl-2-oxazolidinone
概要
説明
(R)-(+)-5,5-Diphenyl-4-isobutyl-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms. The presence of the chiral center at the 4-position makes it an interesting subject for stereochemical studies and applications in asymmetric synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-(+)-5,5-Diphenyl-4-isobutyl-2-oxazolidinone typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method involves the reaction of ®-2-amino-2-methyl-1-propanol with benzophenone in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
(R)-(+)-5,5-Diphenyl-4-isobutyl-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amino alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atom in the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amino alcohols.
科学的研究の応用
Chemistry
In chemistry, (R)-(+)-5,5-Diphenyl-4-isobutyl-2-oxazolidinone is used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in the products makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
The compound has potential applications in biological studies, particularly in the investigation of enzyme mechanisms and protein-ligand interactions. Its chiral nature allows for the study of stereospecific interactions in biological systems.
Medicine
In medicine, derivatives of oxazolidinones are explored for their potential as pharmaceutical agents. They may exhibit antibacterial, antifungal, or antiviral properties, making them candidates for drug development.
Industry
Industrially, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism by which (R)-(+)-5,5-Diphenyl-4-isobutyl-2-oxazolidinone exerts its effects involves its interaction with specific molecular targets. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The compound’s structure allows it to form stable complexes with various substrates, facilitating selective transformations.
類似化合物との比較
Similar Compounds
(4S)-4-(2-Methylpropyl)-5,5-diphenyl-1,3-oxazolidin-2-one: The enantiomer of the compound, differing only in the configuration at the chiral center.
(4R)-4-(2-Methylpropyl)-5,5-diphenyl-1,3-thiazolidin-2-one: A similar compound where the oxygen atom in the ring is replaced by sulfur.
(4R)-4-(2-Methylpropyl)-5,5-diphenyl-1,3-oxazolidine: A related compound with a similar structure but lacking the carbonyl group.
Uniqueness
The uniqueness of (R)-(+)-5,5-Diphenyl-4-isobutyl-2-oxazolidinone lies in its specific chiral configuration and the presence of both nitrogen and oxygen in the five-membered ring. This combination of features makes it particularly useful in asymmetric synthesis and other applications requiring chiral specificity.
特性
IUPAC Name |
(4R)-4-(2-methylpropyl)-5,5-diphenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14(2)13-17-19(22-18(21)20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3,(H,20,21)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRSFLJYNPTJNK-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584257 | |
| Record name | (4R)-4-(2-Methylpropyl)-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352535-72-9 | |
| Record name | (4R)-4-(2-Methylpropyl)-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)azo]-N-(2,4-dimethylphenyl)-3-oxobutanamide](/img/structure/B1627892.png)

![(2R)-2-[(4-Nitrophenyl)amino]propanoic acid](/img/structure/B1627894.png)
![1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B1627896.png)
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene](/img/structure/B1627898.png)
